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Compound of Interest

Compound Name: H1-7 Acetate

Cat. No.: B8230952

Get Quote

Executive Summary
H1-7 Acetate Salt (Sequence: Arg-Arg-Lys-Ala-Ser-Gly-Pro) is a synthetic heptapeptide

derived from the phosphorylation site of calf thymus Histone H1. It serves as a highly specific

substrate for cAMP-dependent protein kinase (PKA), widely utilized in kinetic studies and

kinase activity assays.

This guide addresses a critical, often overlooked variable in quantitative biochemistry: the

discrepancy between the theoretical molecular weight (MW) of the peptide sequence and the

gross weight of the lyophilized acetate salt. Failure to account for the acetate counterions and

hydration shell can lead to molarity errors of 20–30% in experimental assays.

Part 1: Molecular Identity & Physicochemical
Properties
Chemical Structure & Sequence
The H1-7 peptide is a cationic, hydrophilic sequence containing multiple basic residues

(Arginine, Lysine) which necessitate counterions for stability in solid form.
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Property Specification

Peptide Name H1-7 (Histone H1 Phosphorylation Site)

Sequence (One-Letter) RRKASGP

Sequence (Three-Letter) H-Arg-Arg-Lys-Ala-Ser-Gly-Pro-OH

CAS Number 65189-70-0

Molecular Formula (Base) C₃₁H₅₈N₁₄O₉

Isoelectric Point (pI) ~12.0 (Highly Basic)

Molecular Weight Analysis: The "Salt Correction" Factor
Researchers often confuse the Molecular Weight of the Free Base with the Formula Weight of

the Salt. For H1-7 Acetate, the basic residues (Arg, Lys, N-terminus) are protonated, attracting

acetate (CH₃COO⁻) counterions.

Quantitative Breakdown
Basic Sites: 2 Arginines (guanidino), 1 Lysine (amino), 1 N-terminus.

Theoretical Max Counterions: 4 Acetate ions per peptide molecule.

Form Formula
Molecular Weight (
g/mol )

Notes

Free Base C₃₁H₅₈N₁₄O₉ 770.89

Use this for molarity

calculations after

correcting for net

peptide content.

Mono-Acetate Base + C₂H₄O₂ ~830.94
Hypothetical minimal

salt form.

Tetra-Acetate Base + 4(C₂H₄O₂) ~1011.09
Theoretical fully

saturated salt form.
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Critical Insight: Commercial preparations of H1-7 Acetate are rarely stoichiometric. They are

supplied based on Net Peptide Content (NPC), typically 70–80%. The remaining 20–30%

consists of acetate counterions and residual water.

Correct Molarity Calculation:

Part 2: Biological Mechanism & Application
Mechanism of Action: PKA Phosphorylation
H1-7 acts as a phosphate acceptor. The serine residue at position 5 (Ser-5) is the target for the

catalytic subunit of PKA. The adjacent basic residues (Arg-Arg) create a consensus sequence (

) that facilitates high-affinity binding to the kinase active site.

Signaling Pathway Visualization
The following diagram illustrates the role of H1-7 within the PKA signaling cascade, highlighting

its utility as an in vitro probe for kinase activity.
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Figure 1: Mechanism of H1-7 phosphorylation by Protein Kinase A (PKA).

Part 3: Experimental Protocols & Handling
Reconstitution Strategy
Due to the hygroscopic nature of acetate salts, precise handling is required to prevent

degradation and weighing errors.

Protocol: Stock Solution Preparation (10 mM)

Equilibration: Allow the peptide vial to equilibrate to room temperature (20–25°C) before

opening to prevent condensation.
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Solvent Selection: Use sterile, nuclease-free water or 50 mM Tris-HCl (pH 7.4). Avoid

phosphate buffers initially if downstream assays involve phosphotransfer detection.

Calculation:

Check the Certificate of Analysis (CoA) for the Net Peptide Content (NPC).

Example: You have 5 mg gross weight, NPC = 75%.

Actual Peptide Mass =

.

Moles =

.

Volume for 10 mM =

.

Dissolution: Vortex gently. H1-7 is highly soluble in water due to its basic residues.

Storage: Aliquot into single-use volumes. Flash freeze in liquid nitrogen. Store at -20°C

(stable for 3-6 months) or -80°C (stable for >1 year).

Analytical Verification Workflow
To validate the integrity of H1-7 acetate stocks, use the following decision tree.

Reconstituted H1-7

RP-HPLC
(C18 Column)

Mass Spectrometry
(ESI-MS)

Purity > 95%?

Mass = 770.9 ± 1?

VALIDATED
Proceed to Assay

Yes

REJECT
Check Degradation

No

Yes

No
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Figure 2: Quality Control workflow for validating H1-7 peptide stocks.

Part 4: Technical Troubleshooting
Issue Probable Cause Corrective Action

Inconsistent Kinase Activity Incorrect Molarity
Recalculate concentration

using NPC (not gross weight).

Precipitation High Ionic Strength
Dilute stock in water first, then

add to high-salt reaction buffer.

Peak Splitting (HPLC)
Oxidation (Met) or

Deamidation

H1-7 lacks Met/Cys, so

oxidation is rare. Check for N-

terminal degradation or

impurity.

Low Signal in Assay Phosphatase Contamination

Add phosphatase inhibitors

(e.g., Sodium Orthovanadate)

to the assay buffer.

References
Pomerantz, A. H., et al. (1977).Phosphorylation of cyclic AMP-dependent protein kinase

substrates. Proceedings of the National Academy of Sciences, 74(10), 4261-4265. Retrieved

from [Link]

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for

Peptide Substrates. Retrieved from [Link]

To cite this document: BenchChem. [Technical Guide: Molecular Weight & Physicochemical
Profiling of H1-7 Acetate Salt]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8230952/docs#technical-guide-molecular-weight-
physicochemical-profiling-of-h1-7-acetate-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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